2-azido-1-chloro-3-nitrobenzene
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Overview
Description
2-Azido-1-chloro-3-nitrobenzene: is an aromatic compound characterized by the presence of azido, chloro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1-chloro-3-nitrobenzene typically involves the nitration of 2-chloroaniline to form 2-chloro-3-nitroaniline, followed by diazotization and subsequent azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, and sodium azide for the azidation step .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize safety and efficiency, given the potentially hazardous nature of azides and nitro compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as a solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substituted Derivatives: Various azido-substituted benzene derivatives.
Amino Derivatives: 2-amino-1-chloro-3-nitrobenzene.
Triazoles: 1,2,3-triazole derivatives.
Scientific Research Applications
2-Azido-1-chloro-3-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of azide-based click chemistry for bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 2-azido-1-chloro-3-nitrobenzene involves its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings.
Nitro Group: The nitro group can be reduced to an amino group, which can further participate in various chemical transformations.
Chloro Group:
Comparison with Similar Compounds
2-Azido-1-chloro-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-Azido-1-chloro-3-methylbenzene:
Uniqueness: 2-Azido-1-chloro-3-nitrobenzene is unique due to the combination of azido, chloro, and nitro groups on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis and applications .
Properties
CAS No. |
29105-94-0 |
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Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
2-azido-1-chloro-3-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(11(12)13)6(4)9-10-8/h1-3H |
InChI Key |
NGRMIHWVLGLSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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